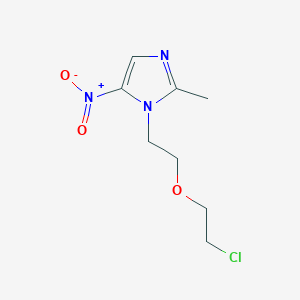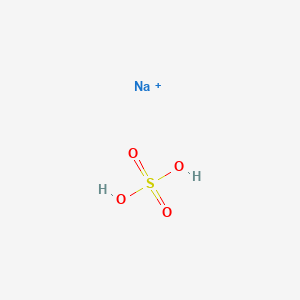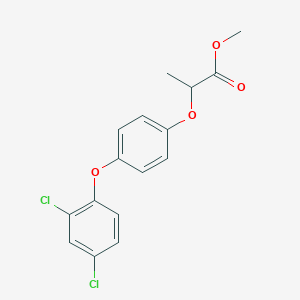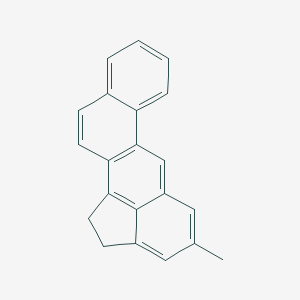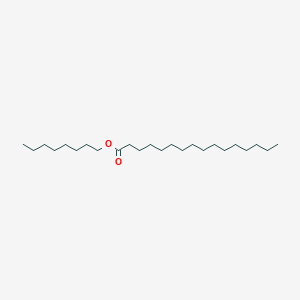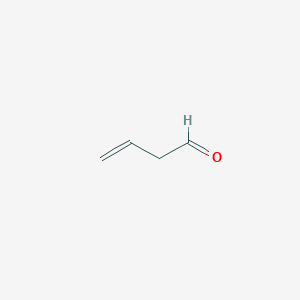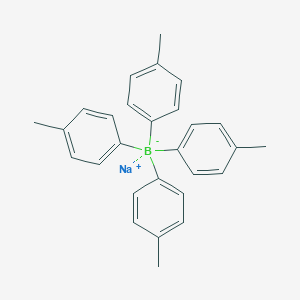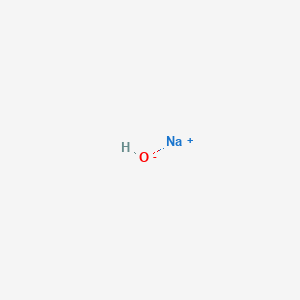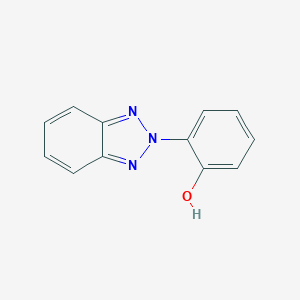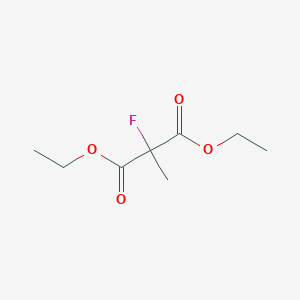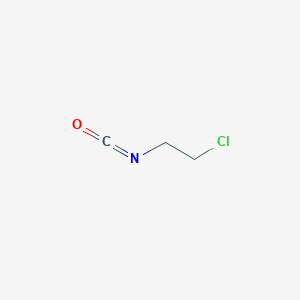
2-氯乙基异氰酸酯
概述
描述
2-Chloroethyl isocyanate is an organic compound with the chemical formula C3H4ClNO. It is a colorless, transparent liquid known for its corrosive properties and potential carcinogenic effects. This compound is primarily used in the synthesis of nitrosourea-based antitumor drugs .
科学研究应用
2-Chloroethyl isocyanate is widely used in scientific research due to its reactivity and versatility:
作用机制
Target of Action
2-Chloroethyl isocyanate is a member of the nitrosourea class of compounds . Nitrosoureas are known to have a broad spectrum of activity against experimental tumors . They are one of the few groups of compounds that can cross the so-called blood-brain barrier at therapeutically effective concentrations .
Mode of Action
The mode of action of 2-Chloroethyl isocyanate involves alkylation of macromolecules . This process can proceed either directly via an SN2 reaction or via the formation of a chloroethyl carbonium ion . The compound decomposes to yield an alkyl diazohydroxide and isocyanic acid or an alkyl isocyanate .
Biochemical Pathways
It is known that nitrosoureas, the class of compounds to which 2-chloroethyl isocyanate belongs, can cause dna damage, leading to cell death .
Pharmacokinetics
It is known that nitrosoureas, in general, are lipid-soluble and can cross the blood-brain barrier . This suggests that 2-Chloroethyl isocyanate may also have these properties.
Result of Action
The result of the action of 2-Chloroethyl isocyanate is the alkylation of macromolecules, leading to DNA damage and cell death . This makes it a potential candidate for use in the treatment of tumors .
Action Environment
The action of 2-Chloroethyl isocyanate can be influenced by environmental factors. For instance, it is known to be unstable in aqueous solution and can degrade spontaneously to reactive alkylating and carbamoylating intermediates . It is also known to be corrosive and potentially carcinogenic . Therefore, its storage and handling require specific conditions for safety and stability .
生化分析
Biochemical Properties
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Cellular Effects
It is known to be toxic if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Molecular Mechanism
It is known to be involved in the synthesis of nitrosourea class of antitumor drugs .
Temporal Effects in Laboratory Settings
It is known to be moisture sensitive .
Dosage Effects in Animal Models
It is known to be toxic if swallowed, in contact with skin, or if inhaled .
Metabolic Pathways
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloroethyl isocyanate can be synthesized through the reaction of 2-chloroethylamine hydrochloride with phosgene. The reaction is typically carried out in an inert solvent such as toluene or chloroform, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of 2-chloroethyl isocyanate involves the use of large-scale reactors where 2-chloroethylamine hydrochloride is reacted with phosgene. The process requires stringent safety measures due to the toxic and corrosive nature of the reactants and products .
化学反应分析
Types of Reactions: 2-Chloroethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-chloroethylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form substituted ureas.
Common Reagents and Conditions:
Water: Hydrolysis reaction, typically at room temperature.
Alcohols: Reaction catalyzed by tertiary amines or metal salts.
Amines: Reaction proceeds at room temperature or slightly elevated temperatures.
Major Products:
Hydrolysis: 2-Chloroethylamine and carbon dioxide.
Alcoholysis: Carbamates.
Aminolysis: Substituted ureas.
相似化合物的比较
Ethyl isocyanate: Similar in structure but lacks the chloro group.
Methyl isocyanate: Smaller alkyl group, used in the production of pesticides.
Phenyl isocyanate: Contains an aromatic ring, used in the synthesis of pharmaceuticals.
Uniqueness: 2-Chloroethyl isocyanate is unique due to its chloroethyl group, which enhances its reactivity and makes it particularly useful in the synthesis of nitrosourea-based drugs. This chloro group also imparts distinct chemical properties, such as increased electrophilicity, which is not observed in its non-chlorinated counterparts .
属性
IUPAC Name |
1-chloro-2-isocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c4-1-2-5-3-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMYXYHEMGPZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062080 | |
| Record name | Ethane, 1-chloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-83-5 | |
| Record name | 2-Chloroethyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1-chloro-2-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1-chloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROETHYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4TMD25MS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Chloroethyl isocyanate exert its cytotoxic effects?
A1: 2-Chloroethyl isocyanate primarily exhibits its cytotoxicity through carbamoylation reactions with biological molecules. It readily reacts with nucleophilic groups, particularly sulfhydryl groups like those found in glutathione and cysteine residues of proteins. [, , , , , ]
Q2: What are the downstream consequences of 2-Chloroethyl isocyanate-mediated carbamoylation?
A2: Carbamoylation by CEIC can disrupt crucial cellular processes by modifying:
- Enzymes: CEIC inhibits enzymes like glutathione reductase, aldehyde dehydrogenase 1 (ALDH1), and DNA polymerase II, interfering with detoxification pathways, drug metabolism, and DNA replication, respectively. [, , , , ]
- DNA: While primarily a carbamoylating agent, research suggests CEIC might indirectly contribute to DNA damage by inhibiting DNA repair mechanisms, potentially amplifying the cytotoxic effects of alkylating agents. [, ]
- Other proteins: CEIC's reactivity towards sulfhydryl groups can lead to the modification of various proteins, potentially affecting their structure and function, contributing to its overall cytotoxic profile. [, ]
Q3: Is 2-Chloroethyl isocyanate's cytotoxicity dependent on oxygen levels?
A3: Research suggests that the cytotoxicity of CEIC is more pronounced under hypoxic conditions. In rat hepatocytes, CEIC demonstrated greater cytotoxicity when incubated under 5% O2 compared to 95% O2. This hypoxia-dependent toxicity was associated with a depletion of cellular ATP and glutathione levels, highlighting the importance of cellular redox status in mediating CEIC's effects. [, ]
Q4: Does 2-Chloroethyl isocyanate interact with amphotericin B?
A4: Studies have shown that CEIC can interfere with the antifungal activity of amphotericin B (AmB) against Candida albicans. This interference is attributed to CEIC's carbamoylating activity, which may disrupt the interaction between AmB and its fungal target. Interestingly, this interaction appears specific to carbamoylating agents, as non-carbamoylating nitrosoureas did not exhibit similar effects on AmB activity. [, ]
Q5: What is the molecular formula and weight of 2-Chloroethyl isocyanate?
A5: The molecular formula of 2-Chloroethyl isocyanate is C3H4ClNO, and its molecular weight is 105.52 g/mol.
Q6: Is 2-Chloroethyl isocyanate stable in aqueous solutions?
A6: 2-Chloroethyl isocyanate is highly reactive and unstable in aqueous solutions, readily hydrolyzing to form less reactive products. Its instability in aqueous environments presents challenges for its direct use in biological systems and necessitates careful handling and storage. [, ]
Q7: How does the structure of 2-Chloroethyl isocyanate contribute to its reactivity and biological activity?
A7: The presence of both an electrophilic isocyanate group (-N=C=O) and a 2-chloroethyl group (-CH2CH2Cl) contributes to CEIC's reactivity and biological activity.
Q8: What are the challenges associated with formulating 2-Chloroethyl isocyanate?
A8: CEIC's high reactivity and instability in aqueous solutions pose significant challenges for its formulation and delivery. Developing strategies to stabilize CEIC and control its reactivity is crucial for harnessing its potential for therapeutic applications. [, ]
Q9: What are the known toxicological effects of 2-Chloroethyl isocyanate?
A9: 2-Chloroethyl isocyanate is considered toxic due to its high reactivity and ability to non-specifically modify biomolecules. It is a potential irritant and sensitizer and may pose risks upon inhalation, skin contact, or ingestion. Studies have linked CEIC exposure to various adverse effects, including:
- Hepatotoxicity: CEIC can induce liver damage, particularly under hypoxic conditions, by depleting glutathione and ATP levels, leading to cellular dysfunction and death. [, ]
- Carcinogenicity: The long-term effects of CEIC exposure require further investigation. Still, its potential to damage DNA and interfere with DNA repair mechanisms raises concerns about its potential carcinogenicity. [, ]
Q10: Are there strategies to improve the targeted delivery of 2-Chloroethyl isocyanate?
A10: Delivering CEIC specifically to target cells or tissues remains a significant challenge due to its inherent reactivity and lack of selectivity. Future research could explore strategies like:
Q11: How is 2-Chloroethyl isocyanate typically detected and quantified?
A11: Detecting and quantifying CEIC often involves techniques like:
- Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with sensitive detectors, such as mass spectrometry (MS), are commonly used to separate, identify, and quantify CEIC in complex mixtures. []
- Spectroscopy: While CEIC's inherent instability can complicate direct spectroscopic analysis, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to characterize its structure and monitor its reactions. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

